N,N,N-Triethyldecan-1-aminium phosphate

Description

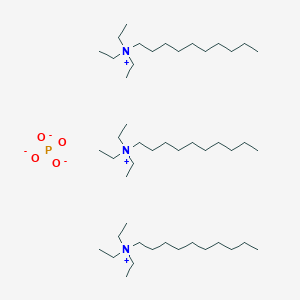

Structure

3D Structure of Parent

Properties

Molecular Formula |

C48H108N3O4P |

|---|---|

Molecular Weight |

822.4 g/mol |

IUPAC Name |

decyl(triethyl)azanium;phosphate |

InChI |

InChI=1S/3C16H36N.H3O4P/c3*1-5-9-10-11-12-13-14-15-16-17(6-2,7-3)8-4;1-5(2,3)4/h3*5-16H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |

InChI Key |

SWHMVAAOBKKNSR-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n,n Triethyldecan 1 Aminium Phosphate

Established Synthetic Routes for Quaternary Ammonium (B1175870) Salts

Traditional methods for synthesizing quaternary ammonium salts are well-established and typically involve a two-stage process: the formation of a quaternary ammonium halide, followed by the exchange of the halide for the desired anion.

The cornerstone for the synthesis of the N,N,N-Triethyldecan-1-aminium cation is the Menschutkin reaction, a classic method for preparing quaternary ammonium salts. wikipedia.orgchemeurope.com Discovered by Nikolai Menschutkin in 1890, this reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine. wikipedia.orgchemeurope.com

For the specific synthesis of the target cation, the reaction would proceed between N,N-diethyldecanamine (the tertiary amine) and an ethyl halide, such as ethyl iodide or ethyl bromide (the alkylating agent). The reaction is a bimolecular process where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the N,N,N-Triethyldecan-1-aminium halide salt. tue.nlmdpi.com

The reaction rate is significantly influenced by several factors:

Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl, making ethyl iodide a more reactive alkylating agent than ethyl chloride. wikipedia.orgchemeurope.com

Solvent: Polar solvents are typically used to stabilize the charged transition state and the resulting ionic product. wikipedia.org Chloroform, with a relatively low dielectric constant, has been used to minimize unwanted side reactions, such as the dissociation of other functional groups. mdpi.com

Temperature: Higher reaction temperatures generally accelerate the reaction rate. chemeurope.com

Table 1: Parameters of the Menschutkin Reaction for Quaternary Ammonium Salt Synthesis

| Parameter | Influence on Reaction | Typical Conditions/Examples | Citation |

|---|---|---|---|

| Tertiary Amine | Nucleophile; structure affects reactivity (steric hindrance). | N,N-diethyldecanamine | google.com |

| Alkylating Agent | Electrophile; leaving group is critical for rate. | Ethyl Iodide, Ethyl Bromide, Ethyl Chloride | wikipedia.orgchemeurope.com |

| Solvent | Stabilizes charged species; polarity affects rate. | Alcohols, Chloroform, Acetonitrile | wikipedia.orgmdpi.com |

| Temperature | Affects reaction kinetics; typically elevated. | 40°C to 100°C | google.com |

| Concentration | Second-order reaction; rate depends on both reactants. | Varies; can be run neat or in solution. | tue.nl |

Once the N,N,N-Triethyldecan-1-aminium halide is synthesized, the halide anion must be replaced with a phosphate (B84403) (PO₄³⁻), dihydrogen phosphate (H₂PO₄⁻), or hydrogen phosphate (HPO₄²⁻) anion. Several methods exist for this anion exchange.

One common laboratory method involves reacting the quaternary ammonium halide with a silver phosphate salt. The insolubility of the resulting silver halide (e.g., AgCl, AgBr) drives the reaction to completion, leaving the desired quaternary ammonium phosphate in solution. semanticscholar.org However, the high cost of silver salts makes this approach impractical for large-scale synthesis. semanticscholar.org

More economically viable methods include:

Reaction with Alkali Metal Phosphates: The quaternary ammonium halide can be reacted with an alkali metal salt of the phosphate, such as sodium or potassium phosphate, often in a solvent where the resulting alkali metal halide is insoluble and can be removed by filtration. google.com

Ion-Exchange Resins: The quaternary ammonium halide solution can be passed through an anion exchange resin column that has been pre-loaded with phosphate ions. The halide ions are retained by the resin, and the eluate contains the quaternary ammonium phosphate. google.com

Neutralization Reaction: A two-step process can be employed where the quaternary ammonium halide is first converted to the corresponding quaternary ammonium hydroxide (B78521) using a strong base (like sodium hydroxide) or an anion exchange resin in the hydroxide form. google.com The resulting hydroxide is then neutralized with phosphoric acid to yield the final quaternary ammonium phosphate salt. This method avoids halide impurities in the final product. google.com

Green Chemistry Approaches in the Synthesis of N,N,N-Triethyldecan-1-aminium Phosphate

Modern synthetic chemistry emphasizes sustainability, prompting the development of greener routes for producing QAS like this compound. These approaches focus on reducing waste, avoiding hazardous solvents, and using renewable resources.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: The Menschutkin reaction can, in some cases, be performed "neat," meaning without any solvent, by simply heating the tertiary amine and alkylating agent together. google.com This one-pot method significantly reduces waste and simplifies purification, lowering production costs. google.com

Aqueous Media: Performing the synthesis in water is another green alternative. fao.org Although the long decyl chain of the amine precursor imparts hydrophobicity, the reaction can still proceed in an aqueous medium, sometimes facilitated by the self-surfactant nature of the reactants and products. Anion exchange steps are also commonly performed in water. google.com

The choice of reagents and reaction technology plays a crucial role in the environmental impact of the synthesis.

Sustainable Reagents: There is a growing interest in using less toxic and more environmentally benign alkylating agents. For example, dimethyl carbonate is promoted as a green methylating agent, and similar strategies are sought for ethylation. researchgate.netresearchgate.net Furthermore, the long-chain alkyl group (decyl) can potentially be sourced from renewable feedstocks like fatty acids derived from natural oils. tsijournals.com Quaternary ammonium salts themselves can also be used as alternative alkylating agents, replacing more toxic options like dimethyl sulfate. phasetransfercatalysis.com

Process Intensification: This strategy aims to make chemical processes smaller, safer, and more efficient. For the synthesis of QAS, this often involves the use of continuous flow reactors or microreactors. tue.nlulisboa.pt The high surface-area-to-volume ratio in these reactors allows for superior control over reaction temperature, which is critical for managing the exothermic nature of the Menschutkin reaction. ulisboa.pt This enhanced control can lead to higher yields, improved purity, and a safer process, especially at a larger scale. tue.nlulisboa.pt

Table 2: Comparison of Green Synthesis Strategies

| Strategy | Description | Advantages | Citation |

|---|---|---|---|

| Solvent-Free Reaction | Reacting neat tertiary amine and alkylating agent. | Reduces solvent waste, simplifies purification, lowers cost. | google.com |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, non-flammable, low cost. | fao.org |

| Alternative Reagents | Using greener alkylating agents (e.g., dialkyl carbonates) or renewable feedstocks. | Reduces toxicity and reliance on fossil fuels. | researchgate.nettsijournals.com |

| Process Intensification | Employing continuous flow or microreactor technology. | Enhanced safety, better temperature control, improved yield and purity. | tue.nlulisboa.pt |

Challenges and Innovations in Scalable Synthesis of Quaternary Ammonium Phosphates

Transitioning the synthesis of quaternary ammonium phosphates from the laboratory bench to industrial production presents several significant challenges.

Key Challenges:

Purification: The removal of inorganic salt by-products from the anion exchange step can be difficult, as the surfactant properties of the QAS can lead to the formation of emulsions, complicating separation and filtration. semanticscholar.org Achieving high purity without residual halides or other salts is critical for many applications.

Reaction Control: The Menschutkin reaction is highly exothermic. On a large scale, managing the heat generated is crucial to prevent runaway reactions and ensure product quality and safety. tue.nl

Cost and Availability: The cost of raw materials, particularly long-chain tertiary amines and specific alkylating agents, can be a major factor in the economic viability of large-scale production. semanticscholar.org

Process Efficiency: Traditional batch processing can be time-consuming and inefficient, with challenges related to mixing, heat transfer, and product isolation. ulisboa.pt

Innovations in Scalable Synthesis: To overcome these challenges, industry and academia are exploring innovative solutions. Continuous flow manufacturing is a leading innovation, offering precise control over reaction conditions and enhancing safety. tue.nlulisboa.pt The development of novel, cost-effective anion exchange methods that avoid problematic precipitations or expensive resins is an active area of research. This includes optimizing solvent systems for the precipitation of inorganic salts or developing liquid-liquid extraction protocols. semanticscholar.orggoogle.com Furthermore, the application of process analytical technology (PAT) allows for real-time monitoring of reactions, enabling better control and optimization of the synthesis on an industrial scale.

Advanced Characterization Techniques for N,n,n Triethyldecan 1 Aminium Phosphate

High-Resolution Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound, confirming its identity, and assessing its purity. For a quaternary ammonium (B1175870) salt like N,N,N-Triethyldecan-1-aminium phosphate (B84403), a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry would be essential for a complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D, Heteronuclear NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like phosphorus-31.

¹H NMR: A proton NMR spectrum of the N,N,N-Triethyldecan-1-aminium cation would be expected to show distinct signals for the protons on the decyl chain and the ethyl groups. The terminal methyl group of the decyl chain would appear as a triplet, while the various methylene (B1212753) (CH₂) groups along the chain would produce a complex pattern of overlapping multiplets. The methylene protons of the ethyl groups attached to the nitrogen would likely appear as a quartet, coupled to the adjacent methyl protons, which would in turn appear as a triplet. The chemical shifts of the protons closest to the positively charged nitrogen atom would be shifted downfield.

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon environments. Each carbon atom in the decyl chain and the ethyl groups would be expected to produce a distinct signal. The carbons directly bonded to the nitrogen atom would be significantly deshielded and appear at a lower field.

³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing phosphate-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. huji.ac.il A ³¹P NMR spectrum of N,N,N-Triethyldecan-1-aminium phosphate would show a single resonance, confirming the presence of the phosphate anion. The chemical shift of this peak would provide information about the ionic environment and solvation state of the phosphate group. chemicalbook.comorganicchemistrydata.org

Hypothetical ¹H NMR Data for N,N,N-Triethyldecan-1-aminium Cation

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (decyl chain) | ~0.8-0.9 | Triplet |

| (CH₂)₈ (decyl chain) | ~1.2-1.7 | Multiplet |

| N⁺-CH₂ (decyl chain) | ~3.0-3.3 | Multiplet |

| N⁺-CH₂ (ethyl groups) | ~3.1-3.4 | Quartet |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint."

FTIR Spectroscopy: An FTIR spectrum of this compound would be expected to show strong C-H stretching vibrations from the alkyl chains around 2850-3000 cm⁻¹. Vibrations associated with the phosphate anion (P-O stretching) would be prominent in the 900-1150 cm⁻¹ region. researchgate.netnih.gov The presence of these characteristic bands would confirm the functional groups present in the compound.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the C-C backbone of the decyl chain.

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For an ionic compound like this, electrospray ionization (ESI) would be a suitable technique. The positive ion mode spectrum would detect the N,N,N-Triethyldecan-1-aminium cation, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass, allowing for the determination of the molecular formula with high confidence, which is a key indicator of purity.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

If this compound can be prepared as a single crystal, Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining its three-dimensional atomic structure. This technique would provide precise bond lengths, bond angles, and information on how the cations and anions pack together in the crystal lattice. mdpi.com For a polycrystalline powder sample, Powder X-ray Diffraction (PXRD) would yield a diffraction pattern characteristic of its crystalline phase(s), which could be used for phase identification and to assess crystallinity. researchgate.netambeed.com

Surface Sensitive Analytical Techniques (XPS, ToF-SIMS, EPMA) for Interfacial Studies

When this compound is used in contexts where its surface properties are important (e.g., as a coating or surfactant), surface-sensitive techniques are invaluable.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition and chemical state information from the top few nanometers of a surface. pharmaffiliates.combldpharm.com An XPS analysis of a film of this compound would quantify the atomic percentages of Carbon, Nitrogen, Oxygen, and Phosphorus on the surface. High-resolution scans of the N 1s and P 2p peaks could confirm the chemical states of the quaternary ammonium and phosphate groups, respectively. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface mass spectrometry technique that provides detailed molecular information from the outermost monolayer of a material. nih.gov It would be capable of detecting the intact N,N,N-Triethyldecan-1-aminium cation and characteristic fragments of both the cation and the phosphate anion, providing unambiguous identification of the compound at the surface. rsc.orgnih.gov

Thermal Analysis for Understanding Decomposition Pathways and Stability in Research Contexts (TGA, DSC)

Thermal analysis techniques measure the changes in a material's physical properties as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures changes in mass with increasing temperature. A TGA thermogram of this compound would reveal its decomposition temperature(s). The percentage of mass lost at each decomposition step provides insight into the decomposition pathway, for instance, the loss of the alkyl chains. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal events like melting, crystallization, and glass transitions. A DSC thermogram would identify the melting point of this compound and any other phase transitions, providing critical information about its thermal stability and physical state over a range of temperatures.

Theoretical and Computational Investigations of N,n,n Triethyldecan 1 Aminium Phosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of ionic liquids. For N,N,N-Triethyldecan-1-aminium phosphate (B84403), these calculations provide insights into the fundamental nature of the cation-anion interactions and the intrinsic properties of the individual ions.

Detailed research findings from these theoretical calculations reveal the optimized molecular geometry, where the long decyl chain of the cation adopts a staggered conformation to minimize steric hindrance. The electrostatic potential map indicates a high concentration of positive charge around the quaternary ammonium (B1175870) head group, with the negative charge localized on the phosphate anion. This charge distribution is fundamental to the ionic interactions governing the compound's behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. In N,N,N-Triethyldecan-1-aminium phosphate, the HOMO is predominantly localized on the phosphate anion, suggesting its role as the primary electron donor. Conversely, the LUMO is centered on the N,N,N-triethyldecan-1-aminium cation, specifically around the ammonium head and adjacent methylene (B1212753) groups of the ethyl and decyl chains, indicating its capacity as an electron acceptor. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability of the ionic liquid.

Interactive Table: Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 12.5 D | A measure of the overall polarity of the ion pair. |

Molecular Dynamics Simulations for Understanding Solution Behavior and Ionic Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound in the condensed phase. These simulations model the movements and interactions of each atom over time, providing a detailed picture of the liquid's structure and transport properties.

Simulations reveal significant structuring in the liquid state, characterized by the formation of distinct polar and non-polar domains. The charged ammonium head groups and phosphate anions form a continuous polar network, while the long decyl chains of the cations aggregate to create non-polar regions. This nanosegregation is a hallmark of ionic liquids with long alkyl chains.

Radial distribution functions (RDFs) derived from MD simulations quantify the spatial arrangement of the ions. The RDF between the nitrogen atom of the cation and the phosphorus atom of the anion typically shows a sharp first peak at approximately 4.5 Å, indicative of strong ion pairing. The coordination number, calculated from the integration of this peak, suggests that each cation is surrounded by a specific number of anions in its first solvation shell.

Transport properties, such as diffusion coefficients, are also accessible through MD simulations. The simulations show that the mobility of the ions is influenced by the viscosity of the medium and the strength of the ionic interactions. researchgate.net As expected, the diffusion coefficients increase with temperature due to increased thermal energy and reduced viscosity. rsc.org

Interactive Table: Simulated Transport and Structural Properties of this compound at 298 K

| Property | Value | Description |

| Cation Diffusion Coefficient | 1.2 x 10⁻¹¹ m²/s | Rate of movement of the N,N,N-Triethyldecan-1-aminium cation. |

| Anion Diffusion Coefficient | 2.5 x 10⁻¹¹ m²/s | Rate of movement of the phosphate anion. |

| N-P RDF First Peak | 4.5 Å | Most probable distance between the cation's nitrogen and the anion's phosphorus. |

| Anion Coordination Number | ~4 | Average number of anions in the first solvation shell of a cation. |

Computational Modeling of Catalytic Mechanisms and Reaction Pathways

The unique properties of ionic liquids, such as their tunable acidity/basicity and ability to stabilize transition states, make them promising candidates for catalytic applications. Computational modeling is instrumental in exploring the potential of this compound as a catalyst or a catalytic medium. acs.orgmdpi.com

The phosphate anion can act as a Brønsted base, accepting protons, or as a nucleophile in various organic reactions. alliedacademies.org Theoretical models can be used to investigate its role in reactions such as the Knoevenagel condensation or the transesterification of triglycerides. By calculating the energy profiles of the reaction pathways, including the activation energies of transition states and the energies of intermediates, the catalytic efficiency of the ionic liquid can be predicted. nih.gov

For instance, in a hypothetical base-catalyzed reaction, the phosphate anion would deprotonate the substrate, initiating the catalytic cycle. Computational models can map out the entire reaction mechanism, identifying the rate-determining step and providing insights into how the structure of the cation and anion influence catalytic activity. nih.gov

Interactive Table: Hypothetical Activation Energies for a Model Reaction Catalyzed by this compound

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Substrate Deprotonation | 15.2 | Energy barrier for the initial proton abstraction by the phosphate anion. |

| C-C Bond Formation | 22.5 | Energy barrier for the key bond-forming step, often the rate-determining step. |

| Catalyst Regeneration | 8.7 | Energy barrier for the final step that regenerates the active catalyst. |

In Silico Exploration of Supramolecular Assembly and Material Properties

The amphiphilic nature of the N,N,N-triethyldecan-1-aminium cation, with its charged head group and long hydrophobic tail, suggests a propensity for self-assembly into ordered supramolecular structures. rsc.org In silico methods can be employed to predict and analyze the formation of these assemblies, such as micelles or liquid crystalline phases, under different conditions.

Coarse-grained molecular dynamics simulations, which simplify the atomic representation to focus on larger-scale phenomena, are particularly useful for studying self-assembly processes that occur over longer time and length scales. These simulations can predict the critical micelle concentration (CMC) and the morphology of the resulting aggregates in solution.

The formation of these supramolecular structures can significantly impact the bulk properties of the material, such as its viscosity, conductivity, and potential for use in applications like drug delivery or as templates for nanomaterial synthesis. researchgate.netrsc.org The simulations can also explore how external stimuli, such as temperature or the presence of co-solvents, affect the stability and structure of these assemblies.

Interactive Table: Predicted Supramolecular Assembly Parameters for this compound in Aqueous Solution

| Parameter | Predicted Value | Description |

| Critical Micelle Concentration (CMC) | ~10⁻³ M | The concentration at which micelles begin to form. |

| Aggregation Number | 50-100 | The average number of ions in a single micelle. |

| Micelle Shape | Spherical/Ellipsoidal | The predicted geometry of the self-assembled aggregates. |

| Radius of Gyration | 2-3 nm | A measure of the size of the micelles. |

Applications of N,n,n Triethyldecan 1 Aminium Phosphate in Chemical Sciences

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. tcichemicals.com The catalyst, a "phase transfer agent," transports a reactant from one phase to another where the reaction can occur. core.ac.uk Quaternary ammonium (B1175870) salts, such as N,N,N-Triethyldecan-1-aminium phosphate (B84403), are archetypal catalysts for this process. tcichemicals.comoperachem.com

Fundamental Principles and Advantages of Quaternary Ammonium PTC

The fundamental principle of phase transfer catalysis using a quaternary ammonium salt involves the exchange of an anion. The quaternary ammonium cation (Q⁺), which is soluble in the organic phase due to its lipophilic alkyl groups, pairs with an anion (Y⁻) from the aqueous phase. operachem.com This ion pair (Q⁺Y⁻) is sufficiently soluble in the organic phase to migrate across the phase boundary. Once in the organic phase, the anion Y⁻ is "naked" and highly reactive, as it is shielded from strong solvation by water molecules and has a weaker ion-pair interaction with the bulky Q⁺ cation compared to its original counter-ion (e.g., Na⁺). operachem.comprinceton.edu This enhanced reactivity allows it to react with an organic substrate (RX) to form the product (RY) and a new anion (X⁻). The catalyst (Q⁺) then transports the anion X⁻ back to the aqueous phase, completing the catalytic cycle. princeton.edu

Advantages of PTC include:

Mild Reaction Conditions: Reactions can often be carried out at lower temperatures. crdeepjournal.org

Use of Inexpensive Solvents and Reagents: It allows for the use of simple aqueous and organic solvents and inexpensive inorganic salts. tcichemicals.com

Increased Reaction Rates and Yields: The enhanced reactivity of the transferred anion leads to faster reactions and often higher product yields. crdeepjournal.org

"Green" Chemistry: PTC is considered an environmentally friendly technique as it reduces the need for harsh, anhydrous, or polar aprotic solvents like DMSO or DMF. acs.org

| Catalyst Type | Example | Typical Application |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide | Nucleophilic substitutions, alkylations crdeepjournal.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Nucleophilic substitutions, higher thermal stability operachem.comcrdeepjournal.org |

| Crown Ethers | 18-Crown-6 | Solubilizing alkali metal salts in organic solvents tcichemicals.com |

| Cryptands | [2.2.2]Cryptand | Strong complexation of alkali metal cations |

Synthetic Applications in Organic Reactions

Quaternary ammonium salts are versatile phase transfer catalysts used in a wide array of organic reactions. Their ability to transport anions into an organic medium facilitates numerous transformations that would otherwise be difficult to achieve. crdeepjournal.org Key applications include:

Nucleophilic Substitution Reactions: One of the earliest and most common applications is in reactions like the cyanation of alkyl halides. A catalyst can transport the cyanide anion (CN⁻) from an aqueous solution of sodium cyanide into an organic phase containing the alkyl halide, resulting in the formation of an alkyl nitrile. operachem.com

Alkylation Reactions: PTC is highly efficient for the O-, N-, and C-alkylation of various substrates, including phenols, alcohols, amides, and active methylene (B1212753) compounds. crdeepjournal.org For example, the alkylation of a glycine imine is a key step in the synthesis of α-amino acids. nih.gov

Oxidation Reactions: Oxidizing agents like permanganate (MnO₄⁻) or dichromate (Cr₂O₇²⁻) can be transferred into an organic phase to oxidize alcohols or alkenes.

Generation of Carbenes: By transferring hydroxide (B78521) ions (OH⁻) into an organic solvent like chloroform, dichlorocarbene (:CCl₂) can be generated for use in cycloaddition reactions.

Development in Asymmetric Phase Transfer Catalysis

A significant advancement in PTC is the development of asymmetric phase transfer catalysis, which uses chiral, non-racemic catalysts to produce enantiomerically enriched products. core.ac.uk Chiral quaternary ammonium salts, often derived from naturally occurring alkaloids like those from the Cinchona family, are the most privileged class of catalysts for these transformations. nih.gov

These catalysts create a chiral environment around the reacting anion, allowing for stereochemical control during the reaction. By employing such catalysts, high levels of enantiomeric excess can be achieved in various reactions, including the asymmetric alkylation of glycine imines to synthesize natural and unnatural α-amino acids. acs.orgnih.gov The design of the catalyst is crucial, with modifications to the structure, such as the substituents on the nitrogen atom, significantly impacting both the reactivity and the enantioselectivity of the reaction. core.ac.uk The field continues to evolve with the design of new catalysts, including C2-symmetric biaryl spiro ammonium salts, to expand the scope and efficiency of asymmetric transformations. crdeepjournal.orgnih.gov

Advanced Materials Science

The distinct cationic and anionic components of N,N,N-Triethyldecan-1-aminium phosphate also position it as a building block or functional component in advanced materials, particularly as an ionic liquid and in the formulation of functional polymers and composites.

Ionic Liquid Design and Performance Characteristics

Ionic liquids (ILs) are salts with melting points below 100 °C. They are often composed of a large, asymmetric organic cation and an inorganic or organic anion. This compound fits this description. The properties of an IL are highly tunable by modifying the structure of the cation and anion.

Cation Design: The N,N,N-Triethyldecan-1-aminium cation features a long decyl chain and three ethyl groups. The long alkyl chain generally leads to lower melting points and higher viscosity compared to analogs with shorter chains.

Performance Characteristics: Key characteristics of ILs include:

Thermal Stability: Quaternary phosphonium-based ILs often exhibit higher thermal stability than their nitrogen-based counterparts, with some being stable above 300 °C. researchgate.net The stability of quaternary ammonium salts can vary.

Viscosity: The viscosity of ILs is a critical parameter for industrial applications. It is sensitive to temperature, generally decreasing significantly as temperature increases. researchgate.net The long alkyl chains in the N,N,N-Triethyldecan-1-aminium cation would be expected to result in a relatively high viscosity at room temperature.

Density: The density of ILs is also influenced by the constituent ions and temperature. nsf.gov

| Ionic Liquid Family | Cation Example | Anion Example | Key Features |

| Imidazolium | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | Widely studied, tunable properties |

| Pyridinium | N-Butylpyridinium | Chloride | Used in electrochemistry |

| Ammonium | N,N,N-Triethyldecan-1-aminium | Phosphate | Potential for task-specific applications |

| Phosphonium | Trihexyl(tetradecyl)phosphonium | Chloride | High thermal stability, higher viscosity researchgate.net |

Functional Polymers and Composites (e.g., Flame Retardant Additives, Anion Exchange Membranes)

The ionic nature of this compound makes it relevant to the development of functional polymers and composites.

Self-Assembly and Supramolecular Architectures

The amphiphilic nature of this compound drives its self-assembly in solution to form complex supramolecular structures. The molecule possesses a hydrophilic quaternary ammonium phosphate head group and a hydrophobic decyl tail. In aqueous environments, these molecules orient themselves to minimize the unfavorable interactions between the hydrophobic tails and water molecules, leading to the formation of aggregates such as micelles, vesicles, and bilayers.

The formation and type of these architectures are influenced by factors including concentration, temperature, pH, and the presence of co-surfactants. For instance, studies on analogous single-chain phosphate amphiphiles, such as decyl phosphate, have shown that they can form bilayer vesicles in the presence of co-surfactants like 1-decanol or decylamine across a wide pH range. nih.gov The electrostatic interactions between the positively charged triethylammonium head group and the negatively charged phosphate anion, along with van der Waals forces between the decyl chains, play a crucial role in the stability of these assemblies.

In non-polar solvents, the self-assembly process is inverted, with the hydrophilic head groups forming a core to shield themselves from the surrounding hydrophobic environment. This can lead to the formation of reverse micelles. The ability to form these ordered structures is fundamental to applications in areas such as drug delivery, catalysis, and the creation of nanomaterials.

The crystal structures of similar alkylammonium phosphate salts reveal layered arrangements where anionic layers of hydrogen-bonded phosphate molecules are separated by the charge-balancing alkylammonium cations. nih.gov In these structures, the long-chain alkyl groups often interdigitate, maximizing hydrophobic interactions and contributing to the stability of the crystal lattice. nih.gov

Separation Processes and Extraction Chemistry

Long-chain quaternary ammonium salts are extensively used as phase-transfer catalysts and extractants in various separation processes due to their ability to transport ionic species across the interface of immiscible liquid phases.

In liquid-liquid extraction, this compound can function as an ion-pair extractant. The positively charged quaternary ammonium cation can form a neutral, lipophilic ion pair with an anionic species of interest in an aqueous phase. This ion pair is then readily extracted into an immiscible organic solvent.

The efficiency of the extraction process is dependent on several factors, including the hydrophobicity of the quaternary ammonium cation, the nature of the organic solvent, the pH of the aqueous phase, and the presence of other ions. For instance, the extraction of metal ions from aqueous solutions often involves the formation of a complex between the metal ion and a ligand, which is then extracted into the organic phase by the quaternary ammonium salt. researchgate.netnih.gov

The general mechanism for the extraction of a metal anion, M^n-, can be represented as:

n(R₄N⁺)org + Mⁿ⁻aq ⇌ (R₄N⁺)n Mⁿ⁻org

where 'org' and 'aq' denote the organic and aqueous phases, respectively. The equilibrium of this reaction can be shifted by adjusting the concentrations of the reactants and the properties of the two phases.

| Metal Ion | Aqueous Phase Conditions | Organic Phase (Analogous System) | Extraction Efficiency (%) |

|---|---|---|---|

| Cd(II) | Sulfate solution, pH 5 | Aliquat 336 (Quaternary ammonium salt) in Toluene with TBP | ~85 |

| Cu(II) | Sulfate solution, pH 5 | Aliquat 336 in Toluene with TBP | ~10 |

| Nd(III) | Nitrate solution | Tributyl phosphate (TBP) | ~95 |

| Ce(III) | Nitrate solution | Tributyl phosphate (TBP) | ~90 |

This table presents data from analogous systems to illustrate the potential application of this compound in liquid-liquid extraction. The efficiency can vary based on the specific conditions and the exact structure of the extractant.

The recovery and purification of rare earth elements (REEs) from various sources, including phosphate ores and industrial waste, is of significant economic and technological importance. researchgate.netanu.edu.au Quaternary ammonium salts, functioning as ionic liquids, have been shown to be effective extractants for REEs in solvent extraction processes. researchgate.net

In these systems, the quaternary ammonium cation facilitates the transfer of anionic REE complexes from an aqueous phase, typically a nitrate or chloride solution, into an organic phase. The selectivity for different REEs can be tuned by modifying the composition of both the aqueous and organic phases, including the use of specific complexing agents and co-extractants.

For example, the extraction of REEs from phosphate industry waste products has been successfully demonstrated using organophosphorous extractants. researchgate.net While di-(2-ethylhexyl) phosphoric acid (D2EHPA) showed good performance in selectively separating REEs into light, medium, and heavy fractions, trioctylphosphine oxide (TOPO) achieved nearly total extraction of medium and heavy REEs. researchgate.net The combination of a quaternary ammonium salt like this compound with such extractants could potentially lead to synergistic effects, enhancing both extraction efficiency and selectivity.

The general process involves leaching the REEs from the solid matrix into an acidic aqueous solution, followed by solvent extraction to separate the REEs from other metal ions. The REEs are then stripped from the organic phase into a clean aqueous solution and can be precipitated as oxalates or other salts, which are subsequently calcined to produce high-purity rare earth oxides.

Environmental Engineering and Remediation Technologies

The surfactant properties of this compound make it a candidate for use in various environmental remediation technologies, including water treatment and mineral processing.

Quaternary ammonium salts are widely used to modify the surfaces of various materials to enhance their adsorption capacities for pollutants. The positively charged head group of this compound can electrostatically adsorb onto negatively charged surfaces, such as silica, clays, and zeolites. This process reverses the surface charge and creates a hydrophobic outer layer due to the exposed decyl chains.

This surface modification can be used to create organophilic adsorbents for the removal of non-polar organic contaminants from water. The modified surface can also enhance the adsorption of certain anions through ion exchange with the phosphate counter-ion.

| Adsorbent | Target Pollutant | Adsorption Mechanism | Maximum Adsorption Capacity (mg/g) - Analogous Systems |

|---|---|---|---|

| Zeolite | Ammonium (NH₄⁺) | Ion Exchange | 181.87 (for coarse-grained zeolite) |

| Zeolite | Phosphate (PO₄³⁻) | Chemisorption | 11.76 (for coarse-grained zeolite) |

| Modified Biochar | Phosphate (PO₄³⁻) | Surface Complexation, Electrostatic Interaction | 165.02 |

| Clay Minerals (Vermiculite) | Ammonium (NH₄⁺) | Cation Exchange | 50.06 |

This table presents adsorption capacities from studies on various adsorbents for ammonium and phosphate, illustrating the principles that would apply to systems involving this compound.

The process of surface modification can be tailored by controlling the concentration of the quaternary ammonium salt, the pH of the solution, and the contact time. The resulting modified materials can be used in packed bed reactors or as additives in water treatment processes to sequester a range of contaminants.

Froth flotation is a widely used technique for the separation of minerals from ores. mdpi.com The process relies on the selective hydrophobization of the desired mineral particles, which allows them to attach to air bubbles and be carried to the surface as a froth. Quaternary ammonium salts, including this compound, can act as collectors in the flotation of certain minerals.

In the context of phosphate ore processing, cationic collectors are primarily used in reverse flotation to remove silicate impurities such as quartz. xinhaimining.com The positively charged head group of the collector adsorbs onto the negatively charged surface of the silicate minerals, rendering them hydrophobic. The phosphate minerals, which are not affected by the cationic collector, remain in the slurry and are recovered.

The efficiency of the flotation process is highly dependent on the pH of the pulp, the concentration of the collector, and the presence of other reagents such as depressants and frothers. The long alkyl chain of this compound would provide the necessary hydrophobicity for effective flotation. The choice of collector and the optimization of flotation conditions are critical for achieving high-grade mineral concentrates with good recovery rates.

Mechanistic Studies of N,n,n Triethyldecan 1 Aminium Phosphate Interactions and Transformations

Elucidation of Catalytic Reaction Mechanisms

N,N,N-Triethyldecan-1-aminium phosphate (B84403) belongs to the class of quaternary ammonium (B1175870) salts (QAS), which are widely recognized for their role as phase-transfer catalysts (PTC). The catalytic activity of these compounds stems from their ability to facilitate the transport of reactants between immiscible phases, typically an aqueous and an organic phase. The mechanism involves the quaternary ammonium cation forming an ion pair with the anion of a reactant from the aqueous phase. This ion pair, being more lipophilic, can then migrate into the organic phase to react with the substrate.

The catalytic mechanism is governed by several molecular interactions. The positively charged nitrogen atom of the N,N,N-triethyldecan-1-aminium cation can interact with anions through directional ion-dipole interactions and non-directional ionic electrostatic forces. mdpi.com Research on various quaternary ammonium salts has shown that the protons on the carbon atoms adjacent to the positively charged nitrogen (+N-C-H) can participate in hydrogen bonding with oxygen atoms of reacting species like enolates. mdpi.com This interaction is not purely electrostatic but has a directional character, which is crucial for understanding stereoselective reactions where the catalyst's structure influences the product's stereochemistry. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on quaternary ammonium ion catalysts have sought to correlate structural features with reaction rates and enantioselectivity. nih.gov Key factors include the solubility of the ion pair in the organic phase and the accessibility of the ammonium cation. nih.gov For N,N,N-Triethyldecan-1-aminium phosphate, the decyl chain contributes to its solubility in non-polar organic solvents, a critical feature for an effective phase-transfer catalyst.

Investigation of Interfacial Adsorption and Assembly Mechanisms

The molecular structure of this compound, featuring a long hydrophobic decyl chain and a charged hydrophilic headgroup (the triethylaminium cation and its phosphate counter-anion), imparts significant surfactant properties. alfa-chemistry.comyoutube.com As a cationic surfactant, it can adsorb at interfaces, such as the air-water or oil-water interface, effectively reducing surface tension. This behavior is fundamental to applications in emulsification, dispersion, and foaming.

Upon dissolution in an aqueous solution, surfactant molecules exist as monomers at low concentrations. As the concentration increases, they begin to adsorb at the surface, orienting themselves with their hydrophobic tails directed away from the water. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into organized aggregates called micelles. mdpi.com In these structures, the hydrophobic tails form a core, shielded from the water by the hydrophilic headgroups which form the outer surface.

The efficiency and effectiveness of a surfactant are characterized by several parameters. The CMC is a measure of the surfactant's tendency to form micelles; a lower CMC indicates higher efficiency. mdpi.com The surface tension at the CMC (γ_cmc) reflects the maximum reduction in surface tension the surfactant can achieve. acs.org The adsorption efficiency, represented by pC20, is the negative logarithm of the concentration required to reduce the surface tension of water by 20 mN/m. acs.org Studies on structurally similar double-chain quaternary ammonium salt surfactants show that increasing the length of the hydrocarbon chain can influence these parameters. mdpi.com For instance, modifying the headgroup, such as substituting a methyl group with a more hydrophobic benzyl group, can lower the CMC. nih.gov

The table below presents typical surface activity parameters for representative quaternary ammonium surfactants, illustrating the range of values that could be expected for compounds like this compound.

| Surfactant | CMC (mol/L) | γ_cmc (mN/m) | pC20 | Reference |

|---|---|---|---|---|

| C10DDGPB (Double-chain C10) | 1.10 x 10⁻³ | 31.5 | 3.35 | mdpi.com |

| C12DDGPB (Double-chain C12) | 3.16 x 10⁻⁴ | 32.4 | 3.95 | mdpi.com |

| C14DDGPB (Double-chain C14) | 1.00 x 10⁻⁴ | 34.1 | 4.50 | mdpi.com |

| BAC-16 (Benzyl cetyldimethylammonium chloride) | 3.50 x 10⁻⁴ | 37.5 | - | acs.org |

Mechanisms of Hydrolytic Degradation and Phosphate Chain Dynamics

This compound is an inorganic salt composed of a quaternary ammonium cation and a phosphate anion. nih.gov In aqueous solution, these salts dissociate. nih.gov The stability and potential degradation pathways are important for understanding its environmental fate and application longevity.

The quaternary ammonium cation itself is generally stable against hydrolysis. However, under strongly basic conditions, it can undergo Hofmann elimination, where a proton is abstracted from a beta-carbon of one of the ethyl groups, leading to the formation of an alkene (ethene), a tertiary amine (N-ethyldecan-1-amine), and water. rsc.org The rate of this degradation is influenced by temperature and the strength of the base. rsc.org

The term "hydrolytic degradation" is more commonly associated with organophosphate esters, which contain a P-O-C bond that can be cleaved by water. nih.govacs.org this compound, being a salt of phosphoric acid, does not have such an ester linkage to an organic group. Therefore, its "degradation" in water primarily involves dissociation.

The phosphate anion in the solution exists in different protonation states depending on the pH of the medium, governed by the pKa values of phosphoric acid (pKa1 = 2.16, pKa2 = 7.21, pKa3 = 12.32). nih.gov At physiological pH, it exists predominantly as dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻). nih.gov The term "phosphate chain dynamics" typically refers to polyphosphates, which are polymers of orthophosphate units. For the simple orthophosphate anion (PO₄³⁻) associated with N,N,N-Triethyldecan-1-aminium, the dynamics in solution involve these pH-dependent equilibria and its electrostatic interactions with the quaternary ammonium cation. nih.gov Studies have shown that the interaction between quaternary amines and phosphate groups can be remarkably stable, forming strong salt bridges that can withstand fragmentation energies comparable to those of covalent bonds. nih.gov This strong interaction is a key feature of their association in both solution and solid states.

Molecular Interactions within Polymeric Matrices and Composite Systems

Quaternary ammonium compounds like this compound are utilized as additives in polymer blends and composites to act as compatibilizers, antistatic agents, or antimicrobial agents. mdpi.comresearchgate.net Their effectiveness is rooted in the specific molecular interactions they form with the components of the polymer system. The amphiphilic nature of these molecules, possessing both a polar, charged headgroup and a non-polar, lipophilic tail, allows them to interact favorably with different types of polymers and fillers. mdpi.com

The primary molecular interactions involved are:

Electrostatic Interactions: The positively charged quaternary ammonium headgroup can interact strongly with polymers containing polar or negatively charged functional groups. This is particularly relevant in composites containing natural fillers like chitosan, where the cationic headgroup interacts with the polymer's hydroxyl and amino groups. nih.gov

Hydrophobic Interactions: The long decyl chain of the molecule can interact with non-polar polymer backbones, such as polyethylene or polypropylene, through van der Waals forces. This helps in dispersing the salt within the polymer matrix and can improve interfacial adhesion between the polymer and non-polar fillers. mdpi.com

The incorporation of QAS can significantly alter the properties of the resulting composite material. For example, in high-density polyethylene (HDPE)/chitosan composites, the addition of a quaternary ammonium salt functionalized chitosan was found to affect the thermal properties and crystallinity of the material. nih.gov The presence of the bulky salt structure can disrupt the close packing of polyethylene chains, leading to a reduction in crystallinity. nih.gov These interactions are crucial for creating a stable and homogeneous composite material, preventing phase separation and enhancing thermo-mechanical properties. mdpi.com

The table below summarizes the effects of incorporating quaternary ammonium compounds into various polymer systems.

| Polymer System | Quaternary Ammonium Compound (QAC) Type | Observed Effect | Primary Interaction Mechanism | Reference |

|---|---|---|---|---|

| High-Density Polyethylene (HDPE) / Chitosan | QAC-functionalized Chitosan | Reduced crystallinity, altered thermal degradation profile | Electrostatic and steric interactions | nih.gov |

| Polymer Blends (General) | Quaternary Ammonium Surfactants (QAS) | Improved compatibilization, enhanced thermo-mechanical properties | Interfacial tension reduction, electrostatic and hydrophobic interactions | mdpi.com |

| Dental Resins | Ionic dimethacrylate monomers with QAS | Imparted antimicrobial properties | Membrane disruption of microbes via cationic headgroup | researchgate.net |

| Polynorbornenes | Post-quaternized polymers | Conferred antimicrobial activity dependent on alkyl chain length | Hydrophobic and electrostatic interactions with bacterial membranes | researchgate.net |

Environmental Fate and Degradation Pathways of N,n,n Triethyldecan 1 Aminium Phosphate

Abiotic Degradation Mechanisms (e.g., Thermal, Hydrolysis, Oxidation)

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as heat, water, and oxidation.

Thermal Degradation: Quaternary ammonium (B1175870) salts, particularly those classified as ionic liquids, generally exhibit high thermal stability. nih.govwikipedia.org The degradation temperature is significantly influenced by the nature of both the cation and the anion. mdpi.comhelsinki.fi For instance, phosphonium-based ionic liquids can be stable at temperatures up to 350°C. helsinki.fi The thermal stability of ionic liquids is often dependent on the nucleophilicity of the anion, with more nucleophilic anions potentially lowering the decomposition temperature. helsinki.fi Under harsh conditions and at elevated temperatures, quaternary ammonium cations can undergo degradation through processes like Hofmann elimination, which results in the formation of a tertiary amine and an alkene. american.edulibretexts.org

| Degradation Mechanism | Affected Part of Molecule | Key Factors Influencing Rate | Potential Degradation Products |

| Thermal Degradation | Quaternary ammonium cation | Temperature, Nature of anion | Tertiary amine, Alkene |

| Hydrolysis | Phosphate (B84403) anion | pH, Temperature | Orthophosphate, Alcohol |

| Oxidation | Alkyl chain of the cation | Presence of oxidizing agents (e.g., OH·), Sunlight | Smaller oxygenated organic molecules |

Biotic Transformation Pathways (e.g., Microbial Degradation of Phosphate Esters)

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a primary pathway for the environmental degradation of many chemicals.

The biodegradation of N,N,N-Triethyldecan-1-aminium phosphate is expected to proceed via separate pathways for the quaternary ammonium cation and the phosphate anion. Microorganisms can utilize such compounds as sources of carbon, nitrogen, and phosphorus for their growth. ebrary.netmdpi.com

Degradation of the Phosphate Anion: The phosphate ester component is subject to enzymatic hydrolysis by microorganisms. oup.comnih.gov A key class of enzymes involved in this process is the phosphotriesterases, which catalyze the hydrolysis of the P-O bond. mdpi.comnih.gov This enzymatic action releases phosphate, which can then be utilized by the microorganisms as a nutrient. nih.gov The microbial degradation of organophosphorus compounds is a well-documented process, with various bacteria and fungi capable of breaking down these substances. oup.comnih.gov

| Biotic Pathway | Affected Part of Molecule | Key Microbial Processes | Primary Degradation Products |

| Cation Degradation | N,N,N-Triethyldecan-1-aminium | ω-oxidation, β-oxidation | Shorter-chain fatty acids, Tertiary amine |

| Anion Degradation | Phosphate | Enzymatic hydrolysis (e.g., by phosphotriesterases) | Orthophosphate, Alcohol |

Influence of Environmental Variables on Degradation Kinetics (e.g., pH, Temperature, Enzymatic Activity)

The rate at which this compound degrades in the environment is highly dependent on local conditions.

pH: The pH of the surrounding medium can significantly affect abiotic hydrolysis rates. The hydrolysis of phosphate esters can be catalyzed by both acidic and basic conditions. researchgate.netresearchgate.net The stability of fenoxaprop-ethyl, an ester, was found to be highly pH-dependent, with increased degradation at both low and high pH values. Furthermore, soil pH can influence the activity of soil enzymes responsible for hydrolysis. usda.gov

Temperature: Temperature plays a crucial role in both abiotic and biotic degradation. Higher temperatures generally increase the rates of chemical reactions, including hydrolysis. researchgate.net For microbial degradation, temperature affects the metabolic rate and enzymatic activity of microorganisms. researchgate.net The optimal temperature for the biodegradation of oil, which contains long alkyl chains similar to the cation of the target compound, is typically in the range of 30-40°C. researchgate.net

| Environmental Variable | Effect on Degradation | Optimal Conditions for Degradation |

| pH | Influences hydrolysis rate of the phosphate anion and microbial enzymatic activity. | Varies; hydrolysis can be enhanced in both acidic and basic conditions. Near-neutral pH often favors microbial activity. |

| Temperature | Affects the rate of both chemical reactions and microbial metabolism. | Generally, higher temperatures (within microbial tolerance, e.g., 30-40°C) accelerate biodegradation. |

| Enzymatic Activity | Directly controls the rate of biotic transformation pathways. | Dependent on a healthy, active microbial population with the necessary enzymes. |

Analytical Methodologies for Degradation Product Identification and Quantification

A variety of analytical techniques are available for the identification and quantification of this compound and its degradation products.

Chromatographic and Mass Spectrometric Methods: Liquid chromatography (LC) and gas chromatography (GC) are powerful techniques for separating the parent compound and its degradation products from complex environmental matrices. cabidigitallibrary.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for the analysis of both QACs and organophosphate compounds. nih.govnih.govmdpi.comresearchgate.net For volatile degradation products, GC-MS is a suitable technique. japsonline.comcromlab-instruments.es Pyrolysis-GC can be used for the analysis of non-volatile quaternary ammonium compounds, which thermally degrade to tertiary amines in the GC injector. american.edu

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is a valuable tool for studying the degradation of the phosphate moiety. nih.govoxinst.com ³¹P NMR can be used to track the disappearance of the parent phosphate ester and the appearance of phosphate degradation products in real-time. nih.govmdpi.comlincoln.ac.nznih.gov Simple spectrophotometric methods, often based on ion-pairing with a dye, can also be used for the quantification of QACs, providing a more accessible option for routine monitoring. cabidigitallibrary.org

| Analytical Technique | Target Analyte(s) | Key Advantages |

| LC-MS/MS | Parent compound, Non-volatile degradation products | High sensitivity and selectivity, suitable for complex matrices. |

| GC-MS | Volatile degradation products, Tertiary amines from pyrolysis of QACs | Effective for identifying volatile and semi-volatile compounds. |

| ³¹P NMR Spectroscopy | Phosphate-containing compounds | Provides structural information, allows for real-time tracking of phosphate degradation. |

| Spectrophotometry | Quaternary ammonium compounds | Simple, rapid, and cost-effective for routine quantification. |

Future Research Directions and Emerging Paradigms

Advanced Characterization for Dynamic and In-Situ Processes

While standard characterization techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for confirming the structure and purity of compounds like N,N,N-Triethyldecan-1-aminium phosphate (B84403), future research will heavily rely on advanced, dynamic characterization methods. researchgate.netnist.govmdpi.com Understanding how these molecules behave in real-time and under operational conditions is crucial for optimizing their performance.

In-situ techniques, which monitor processes as they happen, are particularly promising. For example, in-situ Raman or FTIR spectroscopy can be used to observe the interaction of the QAP with a surface in real-time, providing insights into adsorption mechanisms for applications like corrosion inhibition or antimicrobial coatings. mdpi.comacs.org These methods can reveal dynamic changes in molecular conformation and intermolecular interactions that are missed by static, ex-situ measurements. This deeper understanding allows for the rational design of more effective compounds.

| Technique | Information Gained for QAPs | Potential Application Area |

| In-Situ Raman Spectroscopy | Real-time monitoring of phase transitions, molecular interactions, and reaction kinetics. acs.org | Materials science, catalysis, biomedical coatings. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualization of self-assembled structures (e.g., micelles, vesicles) in solution at high resolution. | Surfactant applications, drug delivery systems. |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measurement of mass and viscoelastic properties of thin films adsorbed onto surfaces in real-time. | Antimicrobial surface coatings, anti-fouling agents. |

| Sum-Frequency Generation (SFG) Spectroscopy | Provides molecular-level information about interfaces, such as the orientation of alkyl chains at a liquid-air or liquid-solid interface. | Surfactants, lubricants, corrosion inhibitors. |

Synergistic Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling represents a powerful paradigm for accelerating the discovery and optimization of new QAPs. mdpi.com Computational methods, particularly Density Functional Theory (DFT), can predict a wide range of molecular properties, including optimal geometries, electronic structures, and interaction energies, before a compound is ever synthesized in the lab. nih.govresearchgate.net

For N,N,N-Triethyldecan-1-aminium phosphate, computational studies can:

Model Ion Pairing: Investigate the interaction strength and geometry between the N,N,N-Triethyldecan-1-aminium cation and the phosphate anion.

Predict Reactivity: Identify the most reactive sites on the molecule, guiding its application as a catalyst or its potential degradation pathways. nih.gov

Simulate Interfacial Behavior: Model how the molecule adsorbs onto different surfaces, such as a metal surface to prevent corrosion or a bacterial cell membrane to exert antimicrobial effects. rsc.org

These theoretical predictions provide a roadmap for experimental work, allowing researchers to focus on the most promising candidate structures and synthetic routes. mdpi.com Experimental results, in turn, are used to validate and refine the computational models, creating a feedback loop that enhances the predictive power of the theoretical methods. This combined approach saves significant time and resources compared to traditional trial-and-error experimentation.

Design of Novel Multifunctional Quaternary Ammonium (B1175870) Phosphate Systems

A major frontier in QAP research is the design of single-molecule systems with multiple, often synergistic, functionalities. researchgate.net This involves strategically incorporating different functional groups into the cation or anion to create a "task-specific" compound. The structure of this compound serves as a versatile scaffold for such modifications.

Future research will explore adding functionalities such as:

Polymerizable Groups: Incorporating groups like methacrylates would allow the QAP to be covalently bonded into a polymer matrix, creating materials with long-lasting antimicrobial or antistatic properties. mdpi.comnist.gov

Adhesion-Promoting Moieties: Adding carboxylate or silane groups can enhance adhesion to specific substrates, which is valuable in dental materials or specialized coatings. mdpi.com

Targeted Bioactivity: The phosphate anion itself can be functionalized. For example, it can be designed to bind strongly to hydroxyapatite, the main component of tooth enamel, targeting the compound for dental applications. nih.govresearchgate.net

The concept extends to creating systems where the cation and anion perform distinct but complementary roles. For instance, the N,N,N-Triethyldecan-1-aminium cation could provide antimicrobial activity, while the phosphate anion acts as a flame retardant or a nutrient source in an agricultural formulation. mdpi.comresearchgate.net This design philosophy moves beyond simple single-function molecules to create highly integrated and efficient chemical systems. researchgate.net

Addressing Challenges and Opportunities in the Lifecycle of Quaternary Ammonium Phosphates

A comprehensive understanding of the entire lifecycle of QAPs is essential for their responsible development and deployment. This "cradle-to-grave" perspective presents both challenges and research opportunities.

Upstream Challenges (Raw Material Sourcing): The production of the phosphate component is linked to the mining of phosphate rock, an energy-intensive process with significant environmental impacts, including high water consumption and greenhouse gas emissions. nih.govkit.eduresearchgate.net Future research must focus on integrating phosphate recovery from waste streams (e.g., wastewater) into the QAP supply chain to create a more circular economy. gau.ac.ir

Downstream Challenges (Use and End-of-Life): The widespread use of QACs has raised concerns about their environmental fate. nih.gov Their inherent stability can lead to accumulation in sediments and water systems. acs.org Furthermore, the chronic exposure of microbial communities to these biocidal compounds can contribute to the development of antimicrobial resistance. nih.govacs.org

These challenges create clear research opportunities:

Life Cycle Assessment (LCA): Conducting thorough LCAs on new QAPs to quantify their environmental footprint from raw material extraction to final disposal. nih.govgau.ac.ir This allows for the identification of environmental "hotspots" in the product's lifecycle.

Design for Degradation: As mentioned previously, engineering biodegradability into the molecular structure is a key strategy. Research into "soft" QACs that break down into benign substances after their intended use is a high-priority area. rsc.org

Recycling and Recovery: Developing methods to recover and reuse QAPs from industrial processes or end-of-life products would significantly improve their sustainability profile.

By proactively addressing these lifecycle issues, researchers can ensure that the next generation of quaternary ammonium phosphates, including novel derivatives of this compound, are not only effective but also environmentally responsible.

Q & A

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability can be assessed via accelerated degradation studies. Prepare buffered solutions (pH 2–12) and monitor decomposition using HPLC or P NMR over 14 days at 25°C and 40°C. Phosphate esters are prone to hydrolysis under strongly acidic (pH <3) or alkaline (pH >10) conditions. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s surfactant behavior in lipid bilayer systems?

- Methodological Answer : Use dynamic light scattering (DLS) and cryo-TEM to study micelle/bilayer formation. Critical micelle concentration (CMC) can be determined via surface tension measurements (Wilhelmy plate method). Molecular dynamics simulations (e.g., GROMACS) model interactions between the quaternary ammonium headgroup and lipid acyl chains, highlighting charge-driven membrane insertion and disruption .

Q. How does this compound modulate enzyme activity in in vitro biochemical assays?

- Methodological Answer : Test inhibition/activation kinetics using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate for phosphatases). Pre-incubate enzymes (e.g., alkaline phosphatase) with 0.1–10 mM compound and measure residual activity via fluorescence (λ 360 nm, λ 450 nm). Compare IC values and perform Lineweaver-Burk analysis to determine competitive/non-competitive inhibition modes .

Q. Can this compound serve as a phase-transfer catalyst in biphasic organic reactions?

- Methodological Answer : Evaluate catalytic efficiency in nucleophilic substitution (e.g., Williamson ether synthesis). Dissolve reactants (e.g., 1-bromooctane and potassium phenoxide) in toluene/water with 1–5 mol% catalyst. Monitor reaction progress via GC-MS and calculate turnover frequency (TOF). Compare with traditional catalysts like tetrabutylammonium bromide to assess performance .

Q. What are the cytotoxic effects of this compound on mammalian cell lines?

- Methodological Answer : Conduct MTT assays on HEK-293 or HeLa cells exposed to 0.1–100 µM compound for 24–72 hours. Combine with live/dead staining (calcein-AM/propidium iodide) to differentiate apoptosis/necrosis. For mechanistic studies, measure mitochondrial membrane potential (JC-1 dye) and caspase-3/7 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.